molecular formula C31H28ClN3O2S2 B11977364 (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977364
M. Wt: 574.2 g/mol
InChI Key: GJWBIXPQIGWDPX-USHMODERSA-N
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Description

The compound (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, a pyrazole ring, and a chlorobenzyl ether moiety, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and the chlorobenzyl ether group. Key steps include:

    Formation of the Thiazolidinone Core: This is achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized via the condensation of hydrazine with an α,β-unsaturated ketone.

    Introduction of the Chlorobenzyl Ether Group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(2-Bromobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of the chlorobenzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H28ClN3O2S2

Molecular Weight

574.2 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28ClN3O2S2/c1-2-3-9-18-34-30(36)28(39-31(34)38)19-24-20-35(25-11-5-4-6-12-25)33-29(24)22-14-16-26(17-15-22)37-21-23-10-7-8-13-27(23)32/h4-8,10-17,19-20H,2-3,9,18,21H2,1H3/b28-19-

InChI Key

GJWBIXPQIGWDPX-USHMODERSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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